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Br-PEG12-Br

Cat. No.: B12287041
M. Wt: 672.4 g/mol
InChI Key: XGVURFJOJBSGLF-UHFFFAOYSA-N
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Description

Br-PEG12-Br, with the CAS number 1352123-92-2, is a homobifunctional polyethylene glycol (PEG) linker featuring reactive bromide (Br) groups at both terminals of a 12-unit PEG chain . Its molecular formula is C24H48Br2O11 and it has a molecular weight of 672.44 g/mol . The bromide groups are excellent leaving groups, enabling efficient nucleophilic substitution reactions with amines, thiols, and other nucleophiles for reliable bioconjugation and PEGylation processes . This linker is highly valuable in medical and pharmaceutical research, particularly in the development of drug-delivery systems and novel therapeutics . The incorporation of the PEG spacer significantly enhances the aqueous solubility and flexibility of the resulting conjugates, which can improve their pharmacokinetic profiles . Pegylation is a established strategy to boost drug hydrophilicity, increase bioavailability and circulation half-life, and protect therapeutic molecules from enzymatic degradation such as hydrolysis by esterases . Beyond drug delivery, this compound is applicated in nanotechnology, the synthesis of graft polymers, polypeptide synthesis support, and the creation of polyethylene glycol-modified functional coatings . The product has a purity of ≥95% and should be stored dry at -5°C, protected from sunlight to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H48Br2O11 B12287041 Br-PEG12-Br

Properties

Molecular Formula

C24H48Br2O11

Molecular Weight

672.4 g/mol

IUPAC Name

1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane

InChI

InChI=1S/C24H48Br2O11/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h1-24H2

InChI Key

XGVURFJOJBSGLF-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCBr)OCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of Br Peg12 Br

Nucleophilic Substitution Reactions of Terminal Bromide Groups

The terminal bromide groups on Br-PEG12-Br are highly reactive electrophilic sites, readily participating in nucleophilic substitution (SN2) reactions matanginicollege.ac.inwikipedia.orgcd-bioparticles.netaxispharm.com. This inherent reactivity allows for the facile introduction of various functional groups by replacing the bromide leaving groups with a wide array of nucleophiles biochempeg.commatanginicollege.ac.inwikipedia.orgaxispharm.combyjus.combiochempeg.com.

Common nucleophiles employed in reactions with this compound include:

Amines: Primary amines react with the bromide termini to form stable amine-terminated PEG derivatives, such as Amino-PEG12-amine biochempeg.combiochempeg.commedchemexpress.combroadpharm.com.

Thiols: Thiols readily displace the bromide to create thioether linkages, yielding thiol-terminated PEG compounds axispharm.combiochempeg.comvulcanchem.comthermofisher.comfrontiersin.orgacs.org. This reaction is particularly useful in bioconjugation for attaching PEG to cysteine residues in proteins.

Alcohols/Alkoxides: Reaction with alkoxides (formed from alcohols in the presence of a base) can lead to the formation of ether linkages.

Carboxylates: Carboxylate anions can also act as nucleophiles, forming ester linkages.

These substitution reactions are crucial for customizing the PEG chain with specific functionalities, thereby tailoring its properties for targeted applications in drug delivery, diagnostics, and materials science biochempeg.combiochempeg.combocsci.combocsci.com.

Nucleophile TypeProduct Functional GroupGeneral Reaction TypeExample Application
Primary AminesAmine (-NH2)SN2 SubstitutionBioconjugation, PROTACs biochempeg.commedchemexpress.com
ThiolsThioether (-S-)SN2 SubstitutionProtein PEGylation, Surface modification vulcanchem.comfrontiersin.org
AlcoholsEther (-O-)SN2 SubstitutionFunctionalization
AzidesAzide (B81097) (-N3)SN2 SubstitutionClick Chemistry precursor mdpi.comresearchgate.netbroadpharm.com

Versatility as a Homobifunctional Linker and Intermediate

This compound's symmetrical structure, featuring identical reactive bromide groups at both ends, designates it as a homobifunctional linker biochempeg.com. This characteristic enables it to connect two distinct molecules or functional units, or to serve as a monomer in polymerization processes.

Its versatility is demonstrated in several key areas:

Bioconjugation: this compound is widely used to conjugate biomolecules, including proteins, peptides, and antibodies. The PEG spacer enhances the solubility, stability, and pharmacokinetic profile of the conjugated entities, often reducing immunogenicity and prolonging circulation time bocsci.com.

Surface Functionalization: It can be employed to modify surfaces, such as nanoparticles or biomaterials, to impart desirable properties like improved biocompatibility or reduced non-specific binding bocsci.com.

Materials Science: As an intermediate, it contributes to the synthesis of graft polymers, block copolymers, and functional coatings, enabling the development of novel materials with tailored properties biochempeg.com.

PROTAC Synthesis: PEG linkers are integral components in the construction of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce targeted protein degradation medchemexpress.com.

Transformation into Other Functionalized PEG12 Derivatives

Beyond direct nucleophilic substitution, this compound can be chemically transformed into other functionalized PEG derivatives, expanding its utility.

Azide Functionalization for Click Chemistry Applications

A significant derivatization pathway involves the conversion of the terminal bromide groups into azide functionalities, yielding Azide-PEG12-Azide mdpi.comresearchgate.netbroadpharm.comnih.gov. This transformation is typically achieved through an SN2 reaction with sodium azide (NaN3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), or in ethanol (B145695) under reflux mdpi.com.

The resulting Azide-PEG12-Azide is a highly valuable intermediate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions mdpi.comresearchgate.netbroadpharm.comnih.gov. These reactions are known for their high efficiency, selectivity, and mild reaction conditions, allowing for the precise conjugation of molecules bearing complementary alkyne groups mdpi.comresearchgate.netnih.gov. Research indicates that this functionalization can proceed with near-quantitative yields, confirmed by spectroscopic methods mdpi.com. The presence of azide end groups has also been shown to influence the physical properties of PEG, such as reducing its melting temperature and degree of crystallinity mdpi.com.

Starting MaterialReagent(s)ProductKey Application
This compoundSodium Azide (NaN3)Azide-PEG12-AzideClick Chemistry (CuAAC, SPAAC) mdpi.comresearchgate.netbroadpharm.com

Carboxylic Acid and Other Reactive Group Conversions

The terminal bromide groups of this compound can be converted into carboxylic acid functionalities, a process that typically involves multiple steps. A common route includes the formation of an ester intermediate, followed by its hydrolysis to the carboxylic acid echemi.comlibretexts.org. Alkaline hydrolysis, often using sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in alcoholic solvents, is a standard method for ester cleavage echemi.com.

Alternatively, the bromide can be reacted with a cyanide source (e.g., NaCN) via an SN2 mechanism to form a nitrile. Subsequent hydrolysis of this nitrile, usually under acidic or basic conditions, yields a carboxylic acid, effectively extending the carbon chain by one atom libretexts.org. More direct methods for converting PEG derivatives to carboxylic acids have also been reported, utilizing aqueous solutions with catalysts and oxidants under controlled conditions, which preserve the PEG ether bonds google.com.

The conversion of this compound to other functional groups, such as amines, is achieved through direct nucleophilic substitution as described in Section 3.1. For instance, reaction with excess ammonia (B1221849) or other primary amine sources can yield amine-terminated PEG derivatives medchemexpress.combroadpharm.com.

Starting MaterialConversion MethodResulting Functional GroupKey Reagents/Conditions
This compoundEsterification followed by alkaline hydrolysisCarboxylic Acid (-COOH)Base (NaOH/KOH), Alcohol solvent echemi.com
This compoundCyanide addition (SN2) followed by nitrile hydrolysisCarboxylic Acid (-COOH)NaCN, then Acid/Base hydrolysis libretexts.org
This compoundDirect oxidation in aqueous mediaCarboxylic Acid (-COOH)Nitroxide radical, Bromide, Hypohalite salt google.com
This compoundReaction with excess amine sourceAmine (-NH2)Ammonia or other primary amines medchemexpress.combroadpharm.com

List of Compounds Mentioned:

this compound (alpha,omega-Dibromo polyethylene (B3416737) glycol, PEG12 dibromide)

Amino-PEG12-amine

Azide-PEG12-Azide

Thiol-terminated PEG

Carboxylic acid-terminated PEG (e.g., m-PEG12-acid)

Br Peg12 Br As an Initiator and Macroinitiator in Controlled Polymerization

Atom Transfer Radical Polymerization (ATRP) Initiator Applications

Atom Transfer Radical Polymerization (ATRP) is a prominent CRP technique that offers exceptional control over polymer synthesis. It relies on the reversible activation and deactivation of propagating polymer chains through a dynamic equilibrium mediated by a transition metal catalyst. Bromide initiators, such as Br-PEG12-Br, are fundamental to ATRP, initiating polymerization by generating radicals that can then propagate monomer addition. researchgate.netmdpi.commcmaster.canih.govsigmaaldrich.com The use of this compound as an ATRP initiator allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and precisely controlled chain-end functionalities. researchgate.netmdpi.commcmaster.casigmaaldrich.com

The dibrominated nature of this compound makes it an ideal candidate for the synthesis of linear block copolymers. By initiating polymerization from one or both bromine ends sequentially, researchers can construct well-defined diblock or triblock copolymers. This capability is particularly useful for creating amphiphilic block copolymers, where the hydrophilic PEG segment can be combined with hydrophobic synthetic blocks. mdpi.comsigmaaldrich.comnih.govniscair.res.in For instance, methyl methacrylate (B99206) (MMA) can be polymerized from this compound using techniques like Activators Regenerated by Electron Transfer ATRP (ARGET-ATRP) to yield triblock copolymers such as PMMA-b-PEG-b-PMMA. niscair.res.in Similarly, PEG-Br initiators have been employed to synthesize block copolymers with monomers like poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC), which can form hydrogel particles when crosslinked. nih.gov

Table 1: Linear Block Copolymers Synthesized via ATRP using PEG-based Initiators

Block Copolymer ExampleMonomer(s) PolymerizedInitiator Type (PEG-based)Polymerization TechniqueKey Feature/ApplicationCitation(s)
Amphiphilic LBCPHEMA and ibuprofen (B1674241) conjugatePEG macroinitiatorATRPHydrophobic block for amphiphilic block copolymers (LBCP) mdpi.com
PMMA-b-PEG-b-PMMAMethyl methacrylate (MMA)PEG-Br (modified PEG)ARGET-ATRPTriblock copolymer; improved thermal stability niscair.res.in
PMPC-based block copolymersPMPC (Poly(2-methacryloyloxyethyl phosphorylcholine))PEG-BrDispersion ATRPHydrogel particles when crosslinked with EGDMA nih.gov
Polystyrene-block-poly(tert-butyl acrylate) (PSt-b-PtBA)Styrene (St), tert-butyl acrylate (B77674) (tBA)PEG-Br (implied for block copolymerization)ICAR ATRP / ARGET ATRPPrecursor to polymeric surfactants (after deprotection) sigmaaldrich.com

The difunctional nature of this compound makes it a potential candidate for the synthesis of star or multi-arm polymers. In star polymer synthesis, a central core molecule with multiple initiating sites is used to grow polymer chains (arms) radially. Alternatively, pre-formed linear macroinitiator arms can be attached to a core. While direct examples of this compound specifically used as a core for star polymers are less common in the provided snippets, the general principle of using difunctional initiators and PEG-based structures in star polymer synthesis is well-established. researchgate.netmdpi.comsigmaaldrich.comnih.govdiva-portal.org For instance, difunctional initiators are noted for their role in creating star-shaped polymers. sigmaaldrich.com Furthermore, PEG-like structures, such as hyperbranched polyesters (e.g., H40), have been utilized as cores for ATRP, leading to multi-arm star-block copolymers with a significant number of arms, suitable for applications like drug delivery. researchgate.net The synthesis of polymers with dendritic-linear architectures using multifunctional initiators also highlights the potential for creating branched structures from such initiators. diva-portal.org

Table 2: Star/Multi-Arm Polymers Synthesized via ATRP using PEG-based Initiators

Polymer ArchitectureCore/Initiator Type (PEG-based)Monomer(s) PolymerizedPolymerization TechniqueNumber of Arms (approx.)Key Feature/ApplicationCitation(s)
Multi-arm star-block copolymersH40-PCL-Br2 (PEG-like core)tert-butyl acrylate (tBuA)ATRP~36Amphiphilic, for drug delivery researchgate.net
Star PolymersDifunctional initiator (general, e.g., this compound)Not specifiedATRPNot specifiedGeneral synthesis of star polymers sigmaaldrich.com
Dendritic-linear architectureSoluble multifunctional substrate (e.g., oxetane-based)Methyl acrylate (MA)ATRP~25 initiating sitesMimics solid substrate grafting, controlled branching diva-portal.org

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRP technique known for its versatility in creating complex polymer architectures, including block copolymers, star polymers, and graft copolymers, with excellent control over molecular weight and low dispersity. nih.govresearchgate.netmdpi.com While this compound is primarily recognized as an ATRP initiator due to its bromide end-groups, PEG-based structures can be designed to incorporate RAFT functionalities. niscair.res.inuq.edu.auniscpr.res.in

The design of PEG-based RAFT agents and macroinitiators involves functionalizing the PEG backbone or its ends with specific thiocarbonylthio compounds that act as chain transfer agents in RAFT polymerization. uq.edu.au Some PEG derivatives can be synthesized to possess both ATRP and RAFT initiating sites, allowing for hybrid polymerization strategies or sequential block copolymerization using different CRP methods. niscair.res.inniscpr.res.in This functionalization of PEG provides access to a wide range of PEG-based materials with tailored properties for various applications.

RAFT polymerization is adept at constructing complex polymer architectures. By employing suitable RAFT agents, including those derived from PEG, researchers can synthesize well-defined block copolymers and star polymers. nih.govresearchgate.net The ability to control chain growth and transfer allows for the precise assembly of macromolecular structures with desired functionalities. While this compound itself is not a typical RAFT agent, its PEG backbone can be modified to function in RAFT systems, or it can be used in combination with RAFT techniques to create hybrid architectures.

Living Radical Polymerization (LRP) Systems with Bromide Initiators

Bromide initiators are foundational to many Living Radical Polymerization (LRP) techniques, most notably ATRP. researchgate.netmcmaster.canih.govsigmaaldrich.comdiva-portal.orgresearchgate.netlsu.edu this compound, with its terminal bromide groups, functions effectively as a difunctional initiator in a variety of LRP systems. These systems offer precise control over polymerization kinetics and polymer structure, enabling the synthesis of materials with high degrees of order and functionality. For example, visible-light-induced LRP systems have successfully utilized alkyl bromides as initiators, demonstrating the broad applicability of bromide-terminated molecules like this compound in modern polymerization methodologies. researchgate.netrsc.org

Bromine-Iodine Transformation Activation in LRP

A significant application of this compound and related bromo-terminated initiators lies in the "Bromine-Iodine Transformation" (BIT) strategy for reversible-deactivation radical polymerization (RDRP) mdpi.comresearchgate.net. This approach involves the in situ conversion of a bromine-based initiator (R-Br) into an iodine-based initiator (R-I) via a nucleophilic substitution reaction, typically using an iodide salt like sodium iodide (NaI) or tetrabutylammonium (B224687) iodide (TBAI) mdpi.comrsc.org.

The rationale behind this transformation is that alkyl iodides are generally more reactive in RDRP systems compared to alkyl bromides, leading to faster polymerization rates and potentially improved control under certain conditions mdpi.comresearchgate.net. For instance, in photocontrolled RDRP, the bromine-to-iodine transformation can be initiated by light, allowing for spatial and temporal control over the polymerization process mdpi.comresearchgate.net. This method offers advantages such as avoiding the need for transition metal catalysts, which are commonly used in traditional ATRP mdpi.com. Furthermore, the generated alkyl iodide species can be more stable in aqueous media under visible light irradiation, facilitating photoATRP in water with oxygen tolerance rsc.org.

Research has demonstrated the utility of this BIT strategy for synthesizing well-defined polymers, including star copolymers and unimolecular micelles researchgate.net. The transformation allows for a facile route to activate ATRP initiators, thereby bridging the gap between ATRP and iodine-mediated RDRP (ITP/RITP) researchgate.net.

Table 1: Bromine-Iodine Transformation in RDRP

Initiator TypeTransformation ReagentResulting Initiator TypeKey Advantages
Alkyl BromideIodide Salt (e.g., NaI, TBAI)Alkyl IodideFaster polymerization rates, potential for photocontrol, avoids transition metals

Potential Role as an Initiator for Ring-Opening Polymerization (ROP)

While this compound is predominantly recognized for its role in radical polymerization, its terminal functional groups also present opportunities for initiating other polymerization mechanisms, including Ring-Opening Polymerization (ROP). ROP is a method used to polymerize cyclic monomers, such as lactones, lactides, epoxides, and cyclic carbonates, to form polymers like polyesters, polyethers, and polycarbonates.

The bromide end-groups of this compound can potentially be converted into initiating species suitable for ROP. For example, they could be transformed into alkoxide or other nucleophilic species through appropriate chemical reactions, which can then initiate the ring-opening of cyclic monomers. Alternatively, the PEG chain itself, with its ether linkages, can sometimes influence or participate in polymerization processes, although its primary function in this context would be as a functional initiator.

While direct literature explicitly detailing this compound as a primary initiator for a wide range of ROPs is less abundant compared to its use in radical polymerization, the general principle of using functionalized PEG derivatives as initiators for ROP is well-established. For instance, hydroxyl-terminated PEGs are common initiators for the ROP of lactones to produce PEG-polyester block copolymers. The difunctional nature of this compound suggests it could be adapted for ROP, potentially leading to telechelic polymers or block copolymers where the PEG segment is precisely controlled. Further research could explore the conversion of the bromide end-groups into suitable initiating functionalities for various cyclic monomers.

Table 2: Potential ROP Initiation Pathways for this compound

Initiator Functionality (Derived from this compound)Cyclic Monomer TypeResulting Polymer TypePotential Applications
Alkoxide/Nucleophile (after Br conversion)Lactones, LactidesPolyestersBiodegradable materials, drug delivery, tissue engineering
Alkoxide/Nucleophile (after Br conversion)EpoxidesPolyethersSurfactants, lubricants, polyurethane precursors
Alkoxide/Nucleophile (after Br conversion)Cyclic CarbonatesPolycarbonatesBiodegradable plastics, coatings, biomedical devices

Engineering of Advanced Macromolecular Architectures Utilizing Br Peg12 Br

Synthesis of Diblock and Triblock Copolymers

Br-PEG12-Br is an effective macroinitiator for creating ABA triblock copolymers, where the central PEG segment constitutes the 'B' block and the two outer segments, grown from the terminal bromine sites, form the 'A' blocks. Atom Transfer Radical Polymerization (ATRP) is a commonly employed method for this purpose, allowing for the controlled polymerization of a wide range of vinyl monomers. cmu.educmu.edu The process is initiated by the abstraction of the bromine atoms by a transition metal complex, typically copper-based, generating radicals at both ends of the PEG chain. mdpi.comgoogle.com These radicals then propagate by adding monomer units.

Amphiphilic block copolymers, which have both hydrophilic and hydrophobic segments, can be synthesized using this approach. elsevierpure.comrsc.orgresearchgate.netmdpi.com For instance, the polymerization of hydrophobic monomers like styrene or methyl methacrylate (B99206) from the this compound macroinitiator results in an ABA triblock copolymer with a hydrophilic PEG core and hydrophobic outer blocks. nih.govcmu.edu These copolymers can self-assemble in aqueous solutions to form micelles or other nanostructures, which have applications in drug delivery. mdpi.com

Ring-opening polymerization (ROP) is another powerful technique for synthesizing block copolymers from this compound. researchgate.netnih.govrsc.org The terminal bromine atoms can be converted to initiating groups, such as hydroxyl groups, which can then initiate the polymerization of cyclic esters like ε-caprolactone or lactide. frontiersin.orgnih.gov This results in the formation of biodegradable ABA triblock copolymers with a central PEG block and outer polyester blocks. researchgate.net The properties of these copolymers can be tuned by varying the length of both the PEG and polyester blocks. nih.gov

The synthesis of diblock copolymers can also be achieved, for example, by using a monofunctional PEG initiator (mPEG-Br) alongside this compound, leading to a mixture of diblock and triblock structures. The ratio of these can be controlled by the stoichiometry of the initiators.

Table 1: Examples of Triblock Copolymers Synthesized via ATRP using a Dihalo-PEG Macroinitiator

Monomer (A Block) Macroinitiator Resulting Copolymer Polymerization Conditions Mn (g/mol) PDI
Methyl Methacrylate Br-PEG-Br PMMA-b-PEG-b-PMMA CuBr/PMDETA, 90°C 25,000 1.25
Styrene Br-PEG-Br PS-b-PEG-b-PS CuBr/bpy, 110°C 30,000 1.30
n-Butyl Acrylate (B77674) Br-PEG-Br PnBA-b-PEG-b-PnBA CuBr/HMTETA, 60°C 22,000 1.40

This table is illustrative and provides typical data for triblock copolymers synthesized using a difunctional PEG macroinitiator via ATRP. The specific molecular weights and polydispersity indices (PDI) can be controlled by adjusting reaction parameters such as monomer to initiator ratio, reaction time, and temperature.

Graft Copolymer Synthesis and Characterization

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. This compound can be utilized in the "grafting from" approach to synthesize graft copolymers. In this method, the bromine end groups of this compound are used to initiate the growth of side chains. For instance, this compound can be reacted with a polymer backbone containing functional groups that can displace the bromine atoms, thus attaching the PEG chains as grafts.

Alternatively, and more commonly, a polymer backbone is first synthesized with initiating sites along its chain, and then a monofunctionalized PEG derivative is grafted onto it. However, this compound can be used to create crosslinked graft copolymers or to graft onto surfaces. For example, a surface can be functionalized with groups that react with the terminal bromines of this compound, resulting in a surface grafted with PEG chains.

A more direct application of this compound in graft copolymer synthesis involves its use as a chain transfer agent in certain types of polymerization, or as a building block in condensation polymerization with multifunctional comonomers. Amphiphilic graft copolymers with polysulfone backbones and PEG side chains have been synthesized, exhibiting enhanced hydrophilicity and protein resistance. nih.gov While this specific example may not directly use this compound, the principles of grafting PEG chains onto a hydrophobic backbone are transferable.

The characterization of graft copolymers involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of both the backbone and the grafted chains, and Gel Permeation Chromatography (GPC) to determine the molecular weight and its distribution.

Table 2: Characterization Data for a Representative PEG Graft Copolymer

Copolymer Backbone Grafted Chain Grafting Density (%) Mn (GPC, g/mol) PDI
PS-g-PEG Polystyrene Poly(ethylene glycol) 15 45,000 1.6
PMMA-g-PEG Poly(methyl methacrylate) Poly(ethylene glycol) 20 52,000 1.5

This table provides representative data for graft copolymers. Grafting density refers to the percentage of monomer units in the backbone that have a grafted chain.

Star and Hyperbranched Polymer Architectures

Star polymers consist of several linear polymer chains linked to a central core. cmu.edu this compound can be used in the "arm-first" method for synthesizing star polymers. arunrshrivats.comfigshare.com In this approach, the this compound is first used to polymerize a monomer, creating dibrominated "arms." These arms are then reacted with a multifunctional linking agent to form the star-shaped polymer. The number of arms in the star polymer is determined by the functionality of the linking agent.

Another strategy involves using a multifunctional core that is first reacted with this compound to create a macroinitiator with multiple initiating sites. Subsequent polymerization from these sites leads to the formation of a star polymer with PEG spacers between the core and the outer polymer arms.

Hyperbranched polymers are highly branched, three-dimensional macromolecules. instras.comnih.govnih.gov The synthesis of hyperbranched structures can be achieved through the polycondensation of ABx-type monomers, where this compound can be functionalized to act as an A2B2 monomer. For example, the bromine ends can be converted to a reactive group 'A', and other functional groups 'B' can be introduced along the PEG chain. The self-condensation of such a monomer would lead to a hyperbranched polymer with PEG segments. PEG-based hyperbranched copolymers have been synthesized via one-step in situ deactivation enhanced atom transfer radical polymerization (DE-ATRP). nih.gov

Table 3: Properties of Star Polymers with PEG Arms

Number of Arms Core Type Arm Composition Hydrodynamic Diameter (nm) Mn (MALLS, g/mol)
4 Divinylbenzene Polystyrene 25 80,000
8 Multifunctional Acrylate Poly(n-butyl acrylate) 40 150,000
16 Divinylbenzene Poly(methyl methacrylate) 60 300,000

This table presents typical data for star polymers with arms initiated from a PEG-based macroinitiator. The hydrodynamic diameter is often measured by Dynamic Light Scattering (DLS), and the absolute molecular weight by Multi-Angle Laser Light Scattering (MALLS).

Polymeric Conetworks and Network Structures

Polymeric conetworks and network structures, often in the form of hydrogels, can be synthesized using this compound as a crosslinking agent. researchgate.net Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. mdpi.com The terminal bromine atoms of this compound can participate in crosslinking reactions. For example, they can react with multifunctional amines or other nucleophiles to form a crosslinked network.

In another approach, this compound can be used as a macroinitiator to synthesize telechelic polymers with reactive end groups. These telechelic polymers can then be crosslinked to form a network. For instance, ATRP of a monomer from this compound, followed by end-group modification of the resulting polymer, can yield macromonomers that can be copolymerized with other monomers to form a crosslinked hydrogel. PEG-based hydrogels are of significant interest in biomedical applications due to their biocompatibility. sinopeg.comnih.govnih.gov The properties of the hydrogel, such as swelling ratio and mechanical strength, can be controlled by the crosslinking density and the length of the PEG chains.

Table 4: Swelling Behavior of PEG-based Hydrogels

Crosslinker Concentration (mol%) Polymer Composition Swelling Ratio (q) Equilibrium Water Content (%)
1 Poly(acrylic acid) 250 99.6
3 Poly(acrylic acid) 120 99.2
5 Poly(N-isopropylacrylamide) 15 93.8
10 Poly(N-isopropylacrylamide) 8 88.9

This table illustrates the relationship between crosslinker concentration and the swelling properties of hydrogels. The swelling ratio (q) is defined as the ratio of the weight of the swollen gel to the weight of the dry gel. The specific values are dependent on the polymer system and environmental conditions such as temperature and pH.

Bioconjugation and Surface Modification Applications of Br Peg12 Br Derived Materials

Covalent Conjugation to Biomolecules

Br-PEG12-Br is a valuable tool for covalently linking PEG chains to biomolecules, thereby modifying their properties to enhance their utility in biological systems.

Protein and Peptide Modification

The modification of proteins and peptides with PEG, known as PEGylation, is a well-established strategy to improve their pharmacokinetic profiles, solubility, stability, and reduce immunogenicity broadpharm.com. This compound facilitates this by reacting its terminal bromine atoms with nucleophilic groups present on amino acid side chains, most commonly the amine groups of lysine (B10760008) residues or the thiol groups of cysteine residues thermofisher.comthermofisher.com. These reactions typically occur under mild basic conditions, forming stable linkages such as thioethers or amines. The degree of PEGylation can be precisely controlled by adjusting the molar ratio of this compound to the protein or peptide, reaction time, and temperature biochempeg.com.

Table 6.1.1: Protein and Peptide PEGylation Using this compound

Biomolecule TypePrimary Modification SiteTypical Reaction ConditionsResulting Benefit(s)Citation(s)
Protein (e.g., Enzyme)Lysine residues (amine)Mild base, pH 8-9, RT, 1-4 hrsIncreased circulation half-life, reduced immunogenicity broadpharm.combiochempeg.com
Peptide (e.g., Therapeutic)Cysteine residues (thiol)Mild base, pH 7-7.5, RT, 2 hrsEnhanced stability, improved solubility researchgate.netthermofisher.com
Antibody FragmentLysine residues (amine)Mild base, pH 8, RT, 3 hrsReduced aggregation, improved solubility broadpharm.combiochempeg.com

Note: RT denotes room temperature. Specific conditions may vary.

Nucleic Acid Functionalization

This compound can be utilized to functionalize nucleic acids, such as DNA and RNA, to impart properties like enhanced nuclease resistance, improved cellular uptake, or increased stability in biological environments jove.combiochempeg.comresearchgate.net. The reactive bromine termini allow for the attachment of PEG chains to specific sites on the nucleic acid backbone or modified nucleobases jove.comrsc.orgrsc.org. This is particularly important for the development of nucleic acid-based therapeutics and diagnostics, where PEGylation can protect against degradation and facilitate delivery jove.comresearchgate.net.

Table 6.1.2: Nucleic Acid Functionalization with this compound

Nucleic Acid TypeFunctionalization StrategyTypical Reaction ConditionsResulting Property EnhancementCitation(s)
OligonucleotideBackbone modificationCoupling reaction, mild conditionsIncreased nuclease resistance jove.combiochempeg.com
siRNATerminal modificationReaction with amine-modified terminusImproved cellular uptake researchgate.netacs.org
DNA AptamerSite-specific modificationReaction with thiol-modified baseEnhanced stability in serum biochempeg.commdpi.com

Note: Specific strategies and conditions depend on the nucleic acid sequence and desired modification.

Immobilization onto Solid Supports

The bifunctional nature of this compound makes it an effective linker for immobilizing biomolecules or other functional entities onto solid supports, a critical technique for biosensors, diagnostic arrays, and biomaterials biochempeg.comresearchgate.netscispace.com. Solid supports are first functionalized with reactive groups (e.g., amines, thiols) that react with one end of this compound. The other bromine terminus then serves as an attachment point for the desired biomolecule. This approach offers controlled orientation of immobilized biomolecules, reduces non-specific binding through the antifouling properties of PEG, and enhances the stability and reusability of immobilized components biochempeg.comscispace.com.

Table 6.2: Immobilization onto Solid Supports Using this compound

Solid SupportSurface FunctionalizationImmobilization Strategy with this compoundImmobilized MoietyResulting Surface PropertyCitation(s)
Gold NanoparticlesThiol (-SH)Grafting via thiol-alkylationAntibody (e.g., anti-PSA)Reduced non-specific binding biochempeg.com
Silica SurfaceAmine (-NH2)Reaction with amine groupsEnzyme (e.g., glucose oxidase)Enhanced enzyme stability, reusability researchgate.netmdpi.com
Polymer BeadsHydroxyl (-OH)Esterification/etherificationPeptide ligandAffinity chromatography matrix biochempeg.commdpi.com

Note: The selection of support, functionalization, and chemistry influences immobilization outcomes.

Preparation of PEGylated Functional Coatings

This compound is instrumental in creating functional PEGylated coatings on various materials, enhancing their surface properties for biomedical and technological applications by conferring biocompatibility and antifouling characteristics broadpharm.commdpi.commcmaster.ca. Coatings are typically prepared by grafting this compound onto pre-treated surfaces, forming a dense layer of PEG chains. This can also involve incorporating this compound into polymerization processes to create materials with embedded PEG functionalities broadpharm.comsigmaaldrich.com. The resulting PEGylated coatings exhibit low surface energy and high hydrophilicity, crucial for minimizing protein adsorption and cell adhesion, making them valuable for medical implants, biosensors, and microfluidic devices broadpharm.commdpi.commcmaster.ca.

Table 6.3: Preparation and Properties of PEGylated Functional Coatings Using this compound

Substrate MaterialCoating MethodRole of this compoundKey Coating Property AchievedApplication ExampleCitation(s)
Titanium ImplantSurface graftingAnchoring PEG chainsReduced protein adsorption, improved biocompatibilityCardiovascular stents broadpharm.commdpi.com
Microfluidic ChipSurface treatmentCreating hydrophilic surfaceMinimized cell adhesionLab-on-a-chip devices broadpharm.commdpi.com
Polymer FilmCopolymerizationIncorporated into polymerAntifouling propertiesCell culture surfaces broadpharm.comsigmaaldrich.com

Note: Coating effectiveness depends on PEG density and surface chemistry.

Compound List:

this compound

Applications in Advanced Materials Science and Nanotechnology

Hydrogel Formation and Network Design

Hydrogels are three-dimensional, water-swollen polymer networks widely utilized in biomedical applications for their resemblance to native tissue. The properties of these materials are largely dictated by the nature of the polymer backbone and the crosslinking strategy employed.

PEG-Based Hydrogels as Scaffold Materials for Tissue Engineering

Polyethylene (B3416737) glycol (PEG)-based hydrogels are a cornerstone of tissue engineering and regenerative medicine due to their high water content, biocompatibility, and inherent resistance to protein adsorption, which minimizes inflammatory responses. sigmaaldrich.comfrontiersin.org These synthetic hydrogels offer significant advantages over natural polymers because their chemical and mechanical properties can be precisely engineered. sigmaaldrich.com They serve as excellent scaffolds to support cell growth, proliferation, and differentiation, providing a structural framework for regenerating tissues such as cartilage, bone, and vascular networks. frontiersin.orgnih.govnih.gov

The bio-inert nature of PEG can be modified by incorporating cellular adhesive motifs, like the RGD peptide sequence, to promote specific cell interactions. sigmaaldrich.com Multi-arm PEG structures are often used to create porous scaffolds, which is beneficial for swelling, water uptake, and nutrient transport to encapsulated cells. nih.gov The ability to tailor crosslinking density provides the flexibility needed for specific applications in cell encapsulation and tissue development. nih.gov

Crosslinking Strategies for Tunable Hydrogel Properties

The macroscopic properties of a hydrogel—such as its mechanical stiffness, swelling ratio, porosity, and degradation rate—are directly controlled by the crosslinks that form its network structure. nih.govpurepeg.com Bifunctional molecules like Br-PEG12-Br are ideal crosslinkers. The terminal bromine atoms are electrophilic and can react with nucleophilic functional groups (e.g., amines, thiols) on other polymer chains through nucleophilic substitution reactions to form stable, covalent crosslinks.

Various crosslinking chemistries allow for the creation of hydrogels with highly specific and tunable characteristics:

Step-Growth Polymerization: This involves the reaction of multifunctional monomers, such as reacting this compound with a multi-arm amine-terminated polymer. This method allows for the formation of well-defined network structures. nih.gov

Click Chemistry: Reactions like thiol-yne chemistry can create highly efficient and uniform hydrogel networks with excellent mechanical properties and stability. researchgate.net

Photopolymerization: The incorporation of photosensitive groups allows for spatial and temporal control over the crosslinking process, enabling the fabrication of complex microstructures within the scaffold. nih.gov

By carefully selecting the crosslinking agent, its concentration, and the reaction conditions, researchers can fine-tune the hydrogel's properties to mimic that of specific native tissues. purepeg.compurdue.edu For instance, increasing the crosslinker concentration generally leads to a higher crosslink density, resulting in a stiffer gel with a lower swelling ratio and smaller pore size. purepeg.comresearchgate.net

Parameter Effect of Increased Crosslink Density Rationale
Mechanical Stiffness IncreasesMore covalent bonds per unit volume resist deformation.
Swelling Ratio DecreasesA tighter network restricts the uptake of water.
Pore Size DecreasesThe distance between polymer chains is reduced.
Degradation Rate Decreases (for degradable hydrogels)More crosslinks need to be cleaved for the network to dissolve.

Functional Nanoparticle Synthesis and Surface Engineering

The surface properties of nanoparticles dictate their interaction with biological systems. Surface engineering with polymers like PEG, a process known as PEGylation, is critical for improving nanoparticle stability, circulation time, and biocompatibility.

Surface Functionalization of Gold Nanoparticles with PEG12 Derivatives

Gold nanoparticles (AuNPs) are widely researched for applications in diagnostics and therapeutics. However, unmodified AuNPs are prone to aggregation in physiological conditions and can be rapidly cleared from the body. PEGylation creates a hydrophilic shell around the nanoparticle that sterically hinders protein adsorption and prevents aggregation. ut.ac.ir

While thiol-terminated PEGs are commonly used to directly bind to the gold surface, bifunctional linkers derived from this compound are essential for more complex, multi-step functionalization strategies. nih.govsinopeg.comqub.ac.uk For example, one end of the PEG linker can be modified to attach to the AuNP surface, while the other end remains available for conjugation to a targeting ligand, a drug, or a fluorescent dye. nih.govmdpi.com This "heterobifunctional linker" approach provides flexibility and ensures that the attached molecule can efficiently interact with its biological target. nih.govsinopeg.com

Integration into Hybrid Organic-Inorganic Biomaterials

Hybrid organic-inorganic biomaterials combine the advantages of both material classes, such as the bioactivity and strength of an inorganic component (e.g., silica, bioactive glass) with the flexibility and biocompatibility of an organic polymer like PEG. semanticscholar.org These materials are promising for applications in bone regeneration, as they can mimic the composite nature of bone itself. semanticscholar.orgnih.gov

This compound serves as a molecular bridge to covalently link the organic and inorganic phases, creating a "Class II" hybrid where the components are bonded at the nanoscale. researchgate.net To achieve this, the terminal bromine atoms of this compound can be converted to a reactive group, such as an alkoxysilane. This functionalized PEG can then be incorporated into a sol-gel synthesis with inorganic precursors like tetraethoxysilane (TEOS). researchgate.net During the reaction, the silane groups on the PEG co-polymerize with the TEOS, forming a continuous silica network with integrated, flexible PEG chains. This approach significantly improves the mechanical properties and stability of the resulting hybrid material compared to simple physical blends. semanticscholar.orgresearchgate.net

PROTAC (Proteolysis Targeting Chimeras) Linker Design and Synthesis

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to hijack the cell's own protein disposal system to eliminate disease-causing proteins. nih.gov A PROTAC is a heterobifunctional molecule comprising three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govmedchemexpress.com

The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the degradation process. medchemexpress.com PEG chains are the most commonly used linkers in PROTAC design, with one study noting that they are used in over half of all reported PROTACs. biochempeg.com The PEG linker enhances the molecule's water solubility and cell permeability. biochempeg.com

This compound is an exemplary building block for PROTAC synthesis. Its bifunctional nature allows for the sequential, covalent attachment of the two different ligands. For example, one bromine terminus can be reacted with the E3 ligase ligand, and the other can be subsequently coupled to the target protein ligand, providing a straightforward and modular approach to synthesizing a library of PROTAC candidates. The defined length of the PEG12 chain allows for systematic optimization of the distance between the two ligands to achieve maximal degradation efficiency. medchemexpress.combiochempeg.commedchemexpress.com

PROTAC Component Function Role of this compound
Warhead Ligand Binds to the target protein of interest.Provides a reactive site (bromine) for covalent attachment.
Linker Connects the two ligands and positions them for ternary complex formation.Forms the flexible, hydrophilic PEG12 chain of the linker.
E3 Ligase Ligand Recruits an E3 ubiquitin ligase.Provides a second reactive site (bromine) for covalent attachment.

Advanced Material Design for Specific Research Tools

The unique characteristics of this compound, particularly its defined length, flexibility, and terminal reactive sites, make it an ideal building block for creating specialized research tools at the molecular level.

Macromolecular Ligands for Imaging Agent Development (e.g., MRI contrast agents)

In the realm of medical imaging, particularly magnetic resonance imaging (MRI), there is a continuous effort to develop more effective contrast agents. These agents enhance the visibility of internal body structures, leading to more accurate diagnoses. The efficacy of gadolinium (Gd)-based contrast agents, the most common type, is largely dependent on their molecular environment.

The incorporation of PEG linkers, such as the dodecaethylene glycol chain in this compound, into the structure of macromolecular MRI contrast agents offers several advantages. The hydrophilic nature of the PEG chain can improve the solubility and biocompatibility of the resulting agent. Furthermore, by acting as a spacer, the PEG linker can influence the rotational correlation time of the gadolinium complex. Slower tumbling rates generally lead to higher relaxivity, which in turn results in better image contrast.

Table 1: Key Molecular Components in the Conceptual Design of a PEGylated MRI Contrast Agent

ComponentFunctionRelevance of this compound
Gadolinium (Gd³⁺) IonParamagnetic core that alters the relaxation time of water protons, generating contrast.Not directly part of this compound, but the ultimate target for chelation.
Chelating Agent (e.g., DOTA, DTPA)A ligand that tightly binds the Gd³⁺ ion, preventing its toxic release in the body.Can be functionalized to react with the terminal bromides of this compound.
This compound Bifunctional linker to create macromolecular structures. Provides a hydrophilic spacer of defined length to connect multiple chelating agents, influencing relaxivity and biocompatibility.
Targeting Moiety (Optional)A molecule that specifically binds to a biological target (e.g., a cancer cell receptor).Can be incorporated into the macromolecular structure facilitated by the linker.

Materials for Molecular Probes and Biosensors

The development of highly sensitive and specific molecular probes and biosensors is another area where this compound can be applied. These tools are essential for detecting and quantifying biological molecules, which is fundamental for disease diagnosis and biomedical research.

The terminal bromide groups of this compound serve as reactive handles for the covalent attachment of various molecules, such as fluorescent dyes, quenching agents, or biorecognition elements like antibodies or nucleic acids. The PEG12 chain acts as a flexible spacer, separating these functional components and preventing steric hindrance, which can be crucial for maintaining their activity.

For instance, in the design of a fluorescence-based biosensor, this compound could be used to link a fluorophore to a quenching molecule. In the absence of the target analyte, the quencher would suppress the fluorescence. Upon binding of the analyte, a conformational change could increase the distance between the fluorophore and the quencher, leading to a detectable fluorescent signal. The length of the PEG12 spacer would be a critical design element in optimizing the efficiency of this process.

Furthermore, the hydrophilic and bio-inert properties of the PEG chain are highly advantageous in biosensor applications. When used to functionalize a sensor surface, the PEG layer can resist the non-specific adsorption of proteins and other biomolecules from complex biological samples. This "anti-fouling" property is essential for reducing background noise and improving the signal-to-noise ratio of the sensor, thereby enhancing its sensitivity and reliability.

Table 2: Potential Roles of this compound in Biosensor Construction

Biosensor ComponentFunctionPotential Application of this compound
Transducer SurfaceThe physical platform of the sensor (e.g., gold nanoparticle, electrode).Functionalization of the surface to introduce reactive sites for probe attachment.
Biorecognition ElementA molecule that specifically binds to the target analyte (e.g., antibody, aptamer).Covalent attachment of the biorecognition element to the transducer surface via the PEG linker.
This compound Linker and surface modifier. Provides a flexible, hydrophilic spacer to present the biorecognition element effectively and to create an anti-fouling surface.
Signaling MoietyA component that generates a detectable signal upon analyte binding (e.g., fluorophore, enzyme).Linking the signaling moiety to the biorecognition element or the sensor surface.

Supramolecular Chemistry and Self Assembly of Br Peg12 Br Containing Systems

Directed Self-Assembly of PEGylated Components

The directed self-assembly can lead to various nanostructures like micelles, vesicles, or lamellar arrangements, depending on factors such as concentration, solvent, temperature, and the specific chemical nature of the terminal groups mdpi.comrsc.orgmdpi.comrsc.orgnih.gov. For instance, amphiphilic block copolymers, which often incorporate PEG segments, self-assemble in aqueous environments due to the hydrophobic effect driving the non-PEGylated blocks to form a core, while the PEG chains extend outwards mdpi.comrsc.orgnih.gov. The terminal bromine atoms on Br-PEG12-Br could potentially influence this process by engaging in specific interactions, thereby dictating the morphology and stability of the assembled structures.

Halogen Bonding Interactions in Supramolecular Structures

Halogen bonding is a significant non-covalent interaction that involves an attractive force between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic region on another molecule (the halogen bond acceptor) acs.orgnih.govnih.govacs.orgnih.govmdpi.comump.edu.placs.org. This interaction is characterized by a region of positive electrostatic potential, known as a "sigma-hole," on the outward-facing side of the halogen atom, typically along the R-X bond axis (where X is the halogen) acs.orgnih.govacs.orgfrontiersin.org. Bromine, being a polarizable halogen, can act as a halogen bond donor, particularly when bonded to electron-withdrawing groups acs.orgnih.govacs.org. The strength of halogen bonding can be tuned by the nature of the halogen atom, with the order I > Br > Cl > F for donor strength acs.orgnih.govacs.orgrsc.org.

While the direct participation of terminal bromides in this compound as halogen bond donors or acceptors in specific self-assembled structures would depend on the molecular environment and the presence of suitable interaction partners, the general principles of halogen bonding are highly relevant. Bromide ions, for example, are known to participate in halogen bonding as acceptors mdpi.com. In the context of this compound, the terminal bromine atoms could potentially engage in halogen bonding with electron-rich species, or the PEG chain itself might present sites capable of interacting with halogen bond donors. Halogen bonding has been recognized as a powerful tool for constructing functional supramolecular materials, influencing crystal engineering, molecular recognition, and self-assembly processes acs.orgnih.govnih.govnih.govump.edu.placs.orgfrontiersin.orgrsc.orgscribd.comnih.govresearchgate.netrsc.orgrsc.orgoup.com.

Influence of PEG12 Spacer on Supramolecular Assembly Properties

The polyethylene (B3416737) glycol (PEG) chain length, in this case, 12 ethylene (B1197577) oxide units (PEG12), significantly influences the physical properties and self-assembly behavior of molecules like this compound. The PEG chain contributes hydrophilicity, flexibility, and steric bulk to the molecule mdpi.comrsc.orgnih.govnih.govnih.govrsc.orgnih.govacs.orgnih.govdovepress.comacs.org.

The length of the PEG chain affects several aspects of self-assembly:

Solubility and Hydrophilicity: Longer PEG chains generally enhance water solubility and can influence the hydrophilic-lipophilic balance (HLB) of amphiphilic molecules, thereby dictating their self-assembly behavior in aqueous media mdpi.comrsc.orgnih.govnih.gov.

Flexibility and Steric Effects: The flexibility of the PEG chain allows for conformational freedom, which can impact the packing efficiency and stability of self-assembled structures nih.govrsc.orgnih.govacs.org. The steric hindrance provided by the PEG corona can also prevent aggregation and stabilize nanostructures mdpi.comnih.gov.

Interaction Strength and Assembly Parameters: Studies on PEGylated copolymers demonstrate that PEG chain length can affect critical micelle concentration (CMC), aggregate size, and drug loading/release kinetics mdpi.comnih.govacs.orgnih.govdovepress.comacs.org. For instance, longer PEG chains can lead to larger hydrodynamic volumes and potentially influence the formation of more stable or differently shaped aggregates mdpi.comnih.govnih.govacs.orgnih.govdovepress.comacs.org. Research indicates that while increasing PEG length can improve properties like thermal stability and swelling in some networks nih.govacs.org, it can also affect drug delivery efficiency or particle clearance rates in biological systems mdpi.comdovepress.com. The specific length of PEG12 will impart a particular balance of these properties, influencing how this compound self-assembles and interacts with its environment.

Analytical and Characterization Techniques for Br Peg12 Br Polymers and Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR), is a cornerstone for elucidating the structure of Br-PEG12-Br researchgate.netniscpr.res.inrsc.orgrsc.orgnih.gov. ¹H NMR spectroscopy reveals the characteristic signals of the ethylene (B1197577) glycol repeating units and the terminal bromine atoms. The methylene (B1212753) protons (-CH₂-) of the PEG backbone typically appear as a broad singlet in the range of 3.35-3.70 ppm niscpr.res.inrsc.orgolemiss.edu. The presence of the terminal bromine atoms can be inferred from the chemical shifts of the adjacent methylene groups, although specific signals for the Br-CH₂- groups are not always explicitly detailed in general PEG characterization literature without a specific reference compound. However, in related dibromo-PEG derivatives or synthesis precursors, signals for brominated methylene groups have been observed around 2.9 ppm researchgate.net. ¹³C NMR spectroscopy provides complementary information by identifying the carbon environments within the polymer chain, with the PEG backbone carbons typically resonating in the 65-71 ppm range niscpr.res.inolemiss.edu.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is indispensable for determining the molecular weight distribution and polydispersity index (PDI) of this compound researchgate.netwaters.comjenkemusa.comintertek.comfraunhofer.delcms.czresearchgate.netwaters.comlcms.cz. GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn) waters.comjenkemusa.comintertek.comfraunhofer.de. A low PDI value (typically < 1.2) indicates a narrow molecular weight distribution, signifying a well-defined polymer researchgate.net. While specific GPC data for this compound is not universally published, studies on similar PEG derivatives often report Mw values corresponding to the targeted molecular weight, with PDIs generally below 1.2 researchgate.netresearchgate.net. For instance, PEG standards are commonly characterized using GPC to ensure their molecular weight and narrow polydispersity jenkemusa.com.

Mass Spectrometry Techniques

Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), is a powerful technique for confirming the molecular weight and identifying the end-group functionality of this compound niscpr.res.injenkemusa.comresearchgate.netwhiterose.ac.ukunilag.edu.ngenovatia.comkoreascience.krbath.ac.ukbruker.com. MALDI-TOF MS can provide absolute molecular weight measurements, offering high accuracy and allowing for the determination of the polymer's repeating unit and end-group masses jenkemusa.combath.ac.ukbruker.com. Studies on PEG standards often show peak distributions corresponding to the expected molecular weights, with peak spacing indicative of the ethylene oxide repeat unit (approximately 44 Da) bath.ac.uk. For this compound, MALDI-TOF MS would ideally confirm the presence of the bromine end groups by observing the characteristic isotopic pattern of bromine in the mass spectrum, alongside the PEG chain's mass niscpr.res.in.

Other Spectroscopic and Chromatographic Methods for Polymer Analysis

Beyond the primary techniques, other methods can provide supplementary information. High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., refractive index, UV-Vis, light scattering) can be used for polymer analysis, including separation and quantification intertek.comwaters.comlcms.czingenieria-analitica.comescholarship.org. For instance, HPLC coupled with Mass Spectrometry (LC-MS) is valuable for analyzing PEGylated bioconjugates, confirming molecular masses and identifying impurities enovatia.comingenieria-analitica.com. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide insights into the thermal stability and phase transitions of PEG-based materials, respectively, although these are more related to material properties than direct structural characterization of this compound itself researchgate.netniscpr.res.inresearchgate.net.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.